molecular formula C13H9FN2 B13061366 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13061366
M. Wt: 212.22 g/mol
InChI Key: QTHGZLNGNJUDDH-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 5-position and a phenyl group at the 2-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: The fluorine atom and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of tumor growth and proliferation . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a phenyl group, which contribute to its distinct chemical and biological properties. These substituents enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

QTHGZLNGNJUDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)F

Origin of Product

United States

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